molecular formula C25H29ClN2O5 B13374476 4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13374476
M. Wt: 473.0 g/mol
InChI Key: DWHSGPVGQLQFBW-XTQSDGFTSA-N
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Description

4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes various functional groups such as chlorobenzoyl, dimethylamino, ethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chlorobenzoyl chloride, which is then reacted with other reagents to form the desired product. Common reaction conditions include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzoyl chloride
  • 3-(dimethylamino)propylamine
  • 4-ethoxy-3-methoxybenzaldehyde

Uniqueness

4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H29ClN2O5

Molecular Weight

473.0 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29ClN2O5/c1-5-33-19-12-9-17(15-20(19)32-4)22-21(23(29)16-7-10-18(26)11-8-16)24(30)25(31)28(22)14-6-13-27(2)3/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+

InChI Key

DWHSGPVGQLQFBW-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCN(C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN(C)C)OC

Origin of Product

United States

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